molecular formula C20H22N2O4 B562140 1,4-Bis-(2-hydroxy-1-phenylethyl)piperazine-2,5-dione CAS No. 7592-99-6

1,4-Bis-(2-hydroxy-1-phenylethyl)piperazine-2,5-dione

Cat. No. B562140
CAS RN: 7592-99-6
M. Wt: 354.406
InChI Key: QBDNINOGEAFNCR-UHFFFAOYSA-N
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Description

“1,4-Bis-(2-hydroxy-1-phenylethyl)piperazine-2,5-dione” is a chemical compound . It is used for experimental and research purposes .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “1,4-Bis-(2-hydroxy-1-phenylethyl)piperazine-2,5-dione”, has been a subject of research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “1,4-Bis-(2-hydroxy-1-phenylethyl)piperazine-2,5-dione” is available in the NIST Chemistry WebBook .

Scientific Research Applications

Proteomics Research

1,4-Bis-(2-hydroxy-1-phenylethyl)piperazine-2,5-dione (CAS 7592-99-6) is employed in proteomics research. Its molecular formula is C20H22N2O4 . Researchers use it to study protein structures, functions, and interactions. The compound’s solubility in chloroform and dichloromethane makes it suitable for biochemical assays and protein purification.

Desulfurization and Decarburization

1,4-Bis-(2-hydroxy-1-phenylethyl)piperazine-2,5-dione has applications in desulfurization and decarburization processes. These chemical reactions are crucial in various industrial contexts, such as petroleum refining and metallurgy . The compound’s unique properties contribute to efficient removal of sulfur and carbon impurities.

properties

IUPAC Name

1,4-bis(2-hydroxy-1-phenylethyl)piperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c23-13-17(15-7-3-1-4-8-15)21-11-20(26)22(12-19(21)25)18(14-24)16-9-5-2-6-10-16/h1-10,17-18,23-24H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBDNINOGEAFNCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(CC(=O)N1C(CO)C2=CC=CC=C2)C(CO)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60661813
Record name 1,4-Bis(2-hydroxy-1-phenylethyl)piperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7592-99-6
Record name 1,4-Bis(2-hydroxy-1-phenylethyl)piperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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